methyl {(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}acetate
Overview
Description
Methyl {(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}acetate is a complex organic compound featuring a thiazolidine ring, a pyrrolidine ring, and a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}acetate typically involves the condensation of 4-(pyrrolidin-1-yl)benzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then esterified using methyl iodide in the presence of a base like potassium carbonate to yield the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Methyl {(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl {(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl {(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-pyrrolidin-1-ylbenzoate: Similar in structure but lacks the thiazolidine ring.
2-[(4-Chloro-phenyl)-pyrrolidin-1-yl-methyl]-malonic acid diethyl ester: Contains a pyrrolidine ring and a benzylidene group but differs in other structural aspects.
Uniqueness
Methyl {(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}acetate is unique due to the presence of both the thiazolidine and pyrrolidine rings, which contribute to its distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
methyl 2-[(5E)-2,4-dioxo-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-15(20)11-19-16(21)14(24-17(19)22)10-12-4-6-13(7-5-12)18-8-2-3-9-18/h4-7,10H,2-3,8-9,11H2,1H3/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYJPSGZQOSTFX-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)N3CCCC3)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)N3CCCC3)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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